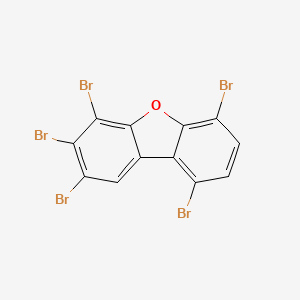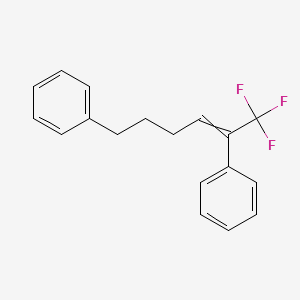
1,1'-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene is a chemical compound characterized by the presence of trifluoromethyl groups and a hexene backbone linked to two benzene rings
Preparation Methods
The synthesis of 1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene typically involves the reaction of hexene derivatives with trifluoromethylating agents under specific conditions. Industrial production methods may include the use of catalysts to enhance the reaction efficiency and yield. Detailed synthetic routes and reaction conditions are often optimized to achieve high purity and desired structural integrity.
Chemical Reactions Analysis
1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the benzene rings are functionalized with different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be utilized in the study of biological systems and interactions due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene can be compared with other similar compounds, such as:
1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene derivatives: These compounds have similar structural features but may differ in the functional groups attached to the benzene rings.
1,1,2-Trifluorohex-1-ene: This compound shares the trifluoromethyl group but has a different structural arrangement.
1,1’-(1,5-Hexadiene-1,6-diyl)dibenzene: Similar in having a hexene backbone linked to benzene rings but lacks the trifluoromethyl groups.
The uniqueness of 1,1’-(1,1,1-Trifluorohex-2-ene-2,6-diyl)dibenzene lies in its specific trifluoromethylation, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
821799-79-5 |
|---|---|
Molecular Formula |
C18H17F3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(1,1,1-trifluoro-6-phenylhex-2-en-2-yl)benzene |
InChI |
InChI=1S/C18H17F3/c19-18(20,21)17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-14H,7-8,11H2 |
InChI Key |
VQSYGEROIDRSPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC=C(C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)

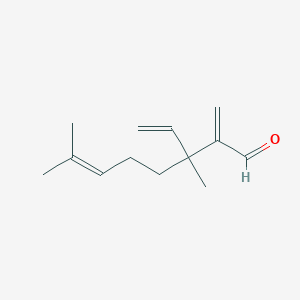
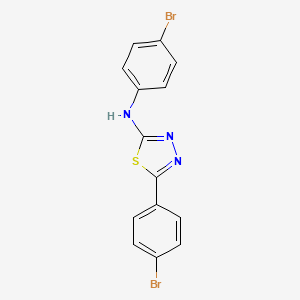

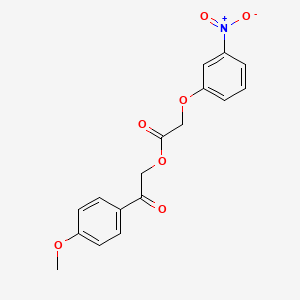
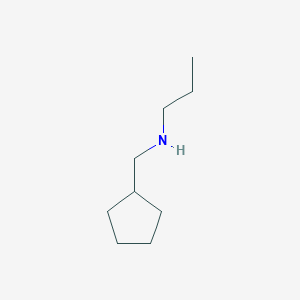
![1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]-](/img/structure/B14218829.png)
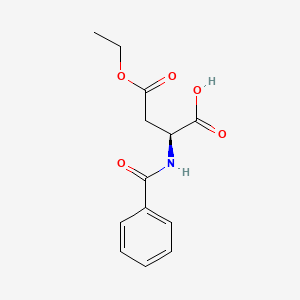
![2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14218839.png)
![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
![2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14218843.png)
